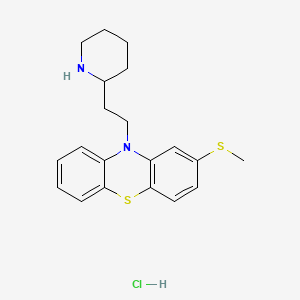
ノルトリアジジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Northioridazine Hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a methylsulfanyl group and a piperidin-2-ylethyl side chain, which contribute to its unique chemical and biological properties.
科学的研究の応用
Northioridazine Hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
Target of Action
Northioridazine Hydrochloride, also known as Thioridazine, primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Northioridazine Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of these pathways, leading to alterations in mood, behavior, and cognition .
Pharmacokinetics
The pharmacokinetics of Northioridazine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed orally, but the bioavailability is incomplete . The compound is metabolized in the liver, at least partly mediated by CYP2D6 . The elimination half-life is 21-24 hours, and it is excreted in the feces .
Result of Action
The molecular and cellular effects of Northioridazine Hydrochloride’s action include the induction of apoptosis in certain cancer cells . It has been shown to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .
Action Environment
The action, efficacy, and stability of Northioridazine Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action due to potential drug-drug interactions . Furthermore, individual patient characteristics such as genetic variations in the CYP2D6 enzyme can influence the drug’s metabolism and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Northioridazine Hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperidin-2-ylethyl Side Chain: The piperidin-2-ylethyl side chain is attached through an alkylation reaction using a piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Northioridazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The phenothiazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
類似化合物との比較
Similar Compounds
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known phenothiazine used in the treatment of schizophrenia.
Fluphenazine: A potent antipsychotic phenothiazine derivative.
Uniqueness
Northioridazine Hydrochloride is unique due to the presence of the methylsulfanyl group and the piperidin-2-ylethyl side chain, which confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
特性
IUPAC Name |
2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBGMHATDDKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
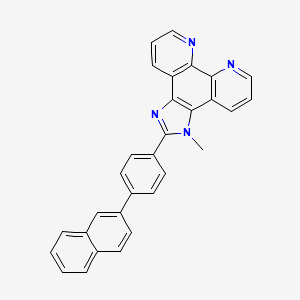
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
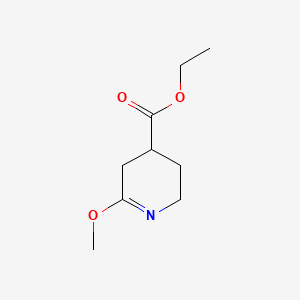
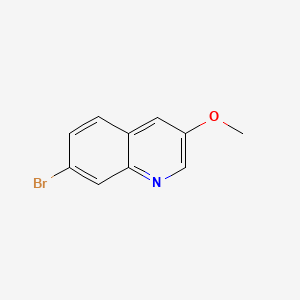
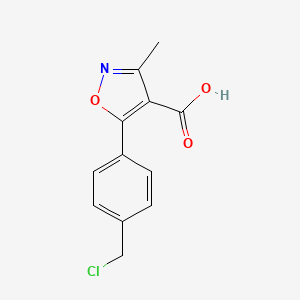
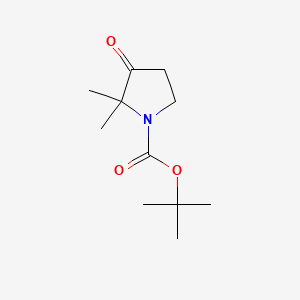
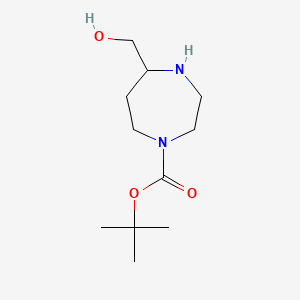
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
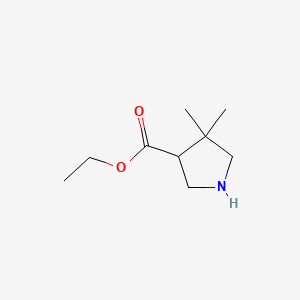
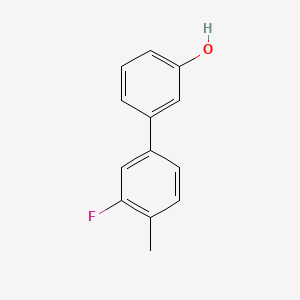
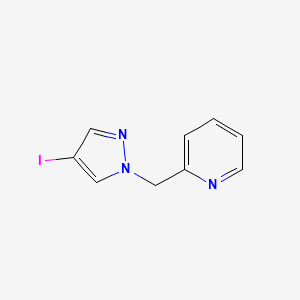
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
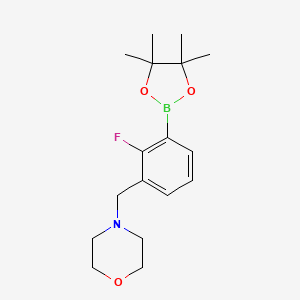
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
